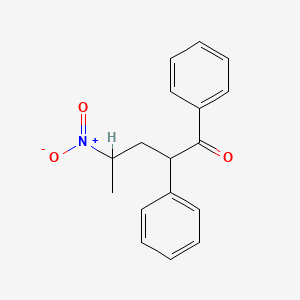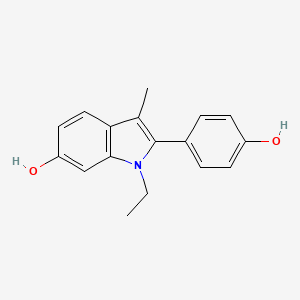
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely studied for their pharmacological properties. This particular compound is characterized by its unique structure, which includes an indole core substituted with ethyl, hydroxyphenyl, and methyl groups.
Métodos De Preparación
The synthesis of 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol can be achieved through several synthetic routes. One common method involves the one-pot three-component reaction of an aldehyde, malononitrile or ethyl cyanoacetate, and indole in the presence of a catalyst such as [bmim]HSO4 in ethanol under reflux conditions . This method is efficient and provides a high yield of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Análisis De Reacciones Químicas
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for oxidation and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Industry: It is used in the production of dyes, sanitizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or transcription factors involved in cell proliferation and survival.
Comparación Con Compuestos Similares
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol can be compared with other similar compounds, such as:
- 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
- 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-4-ol
These compounds share a similar indole core structure but differ in the position of the hydroxy group. The unique positioning of the hydroxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
86111-15-1 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
1-ethyl-2-(4-hydroxyphenyl)-3-methylindol-6-ol |
InChI |
InChI=1S/C17H17NO2/c1-3-18-16-10-14(20)8-9-15(16)11(2)17(18)12-4-6-13(19)7-5-12/h4-10,19-20H,3H2,1-2H3 |
Clave InChI |
NZOXLJHRDLTJCP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=CC(=C2)O)C(=C1C3=CC=C(C=C3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


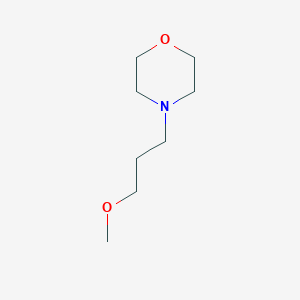
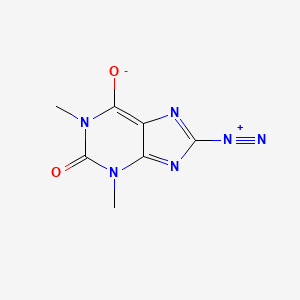
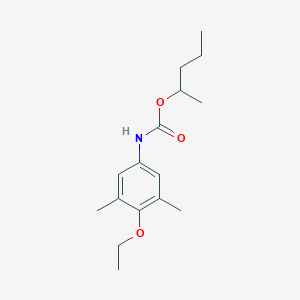


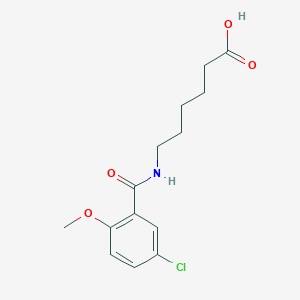
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
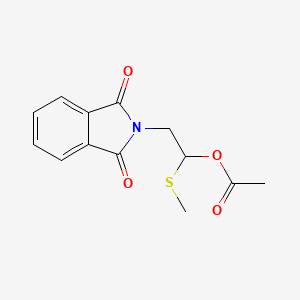
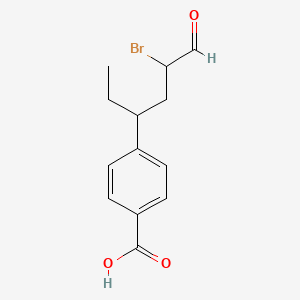
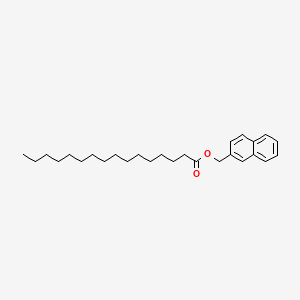
![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)


